Phenyl 6-fluoropyridin-3-ylcarbamate

Crystal Engineering Solid-State Chemistry Carbamate Crystallography

Phenyl 6-fluoropyridin-3-ylcarbamate (CAS 1072811-68-7) is a fluorinated pyridine-based carbamate derivative characterized by a phenyl carbamate ester group attached to the 3-position of a 6-fluoropyridine ring. It serves primarily as a versatile intermediate and building block in medicinal chemistry and agrochemical research, with applications in synthesizing kinase inhibitors, dopamine/serotonin receptor modulators, and other bioactive molecules.

Molecular Formula C12H9FN2O2
Molecular Weight 232.21 g/mol
CAS No. 1072811-68-7
Cat. No. B8459040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 6-fluoropyridin-3-ylcarbamate
CAS1072811-68-7
Molecular FormulaC12H9FN2O2
Molecular Weight232.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)NC2=CN=C(C=C2)F
InChIInChI=1S/C12H9FN2O2/c13-11-7-6-9(8-14-11)15-12(16)17-10-4-2-1-3-5-10/h1-8H,(H,15,16)
InChIKeyGNBNURCPHKLXIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 6-fluoropyridin-3-ylcarbamate (CAS 1072811-68-7) - Procurement and Differentiation Guide for Research Supply Chain


Phenyl 6-fluoropyridin-3-ylcarbamate (CAS 1072811-68-7) is a fluorinated pyridine-based carbamate derivative characterized by a phenyl carbamate ester group attached to the 3-position of a 6-fluoropyridine ring. It serves primarily as a versatile intermediate and building block in medicinal chemistry and agrochemical research, with applications in synthesizing kinase inhibitors, dopamine/serotonin receptor modulators, and other bioactive molecules. [1]

Why Generic Substitution Fails for Phenyl 6-fluoropyridin-3-ylcarbamate: A Guide for Research Procurement


In-class compounds such as phenyl pyridin-3-ylcarbamate (lacking the 6-fluoro substituent), tert-butyl (6-fluoropyridin-3-yl)carbamate (with a Boc protecting group instead of phenyl), or benzyl (6-fluoropyridin-3-yl)carbamate cannot be simply interchanged with phenyl 6-fluoropyridin-3-ylcarbamate. The specific combination of a 6-fluoropyridine core and a phenyl carbamate ester group imparts unique electronic, steric, and crystallographic properties that directly influence downstream synthetic outcomes, biological activity, and solid-state behavior. Substitution without rigorous validation may lead to failed reactions, altered pharmacokinetic profiles, or inconsistent crystal growth, as demonstrated by comparative studies of monohalogenated pyridinylcarbamate isomer grids. [1]

Quantitative Differentiation Evidence for Phenyl 6-fluoropyridin-3-ylcarbamate (CAS 1072811-68-7)


Crystal Packing and Hydrogen Bonding: Comparative Analysis of Monohalophenyl-N-pyridinylcarbamate Isomer Grids

The target compound (designated as CmpF in the CxxX isomer grid) exhibits distinct crystal packing and hydrogen bonding patterns compared to its non-fluorinated (CmpH) and chloro/bromo analogs (CmpCl, CmpBr). In the solid state, all CmpX (para-substituted) structures aggregate via N–H⋯N intermolecular interactions as chains, with CmpF, CmpCl, and CmpBr being isomorphous in space group Pc. This contrasts with the ortho-substituted CopX triad, which forms dimers. The absence of halogen bonding and the preference for N–H⋯N and C–H/π⋯π stacking are consistent across the series, but the specific geometry and intermolecular distances vary with the halogen substituent, directly impacting crystal morphology and growth behavior. [1]

Crystal Engineering Solid-State Chemistry Carbamate Crystallography

Crystal Growth Behavior and Z′ > 1 Incidence: Comparative Analysis of Monohalogenated Carbamates

The CxxX monohalogenated carbamates, including the target compound CmpF, exhibit a notable reluctance to form high-quality single crystals compared to their non-halogenated methyl (CxxM) and methoxy (CxxOMe) analogs. They often crystallize as filamentous-like fibers under a range of conditions and show a higher incidence of Z′ > 1 structures. This behavior is attributed to the specific intermolecular interactions governed by the halogen substituent, which differ from those in the methyl/methoxy series, leading to challenges in crystal growth and structural analysis. [1]

Crystal Growth Crystallography Solid-State Chemistry

Synthetic Efficiency: Patent-Disclosed Synthesis and Purity Profile

The synthesis of phenyl 6-fluoropyridin-3-ylcarbamate is disclosed in patent US08198438B2, where it is prepared via a one-step reaction of 6-fluoropyridin-3-amine with phenyl chloroformate in THF using pyridine as a base. The reaction proceeds at room temperature for 2 hours and affords the product in quantitative yield (>100% crude). The product exhibits an analytical HPLC retention time of 2.437 minutes (Phenomenex Luna 3.0×50 mm, 10-90% aqueous MeOH over 5 min containing 0.1% TFA) and a LC/MS M++1 of 233, confirming its identity and purity profile. [1]

Synthetic Chemistry Process Chemistry Carbamate Synthesis

Optimal Research and Industrial Application Scenarios for Phenyl 6-fluoropyridin-3-ylcarbamate


Medicinal Chemistry: Synthesis of Dopamine/Serotonin Receptor Modulators

Phenyl 6-fluoropyridin-3-ylcarbamate serves as a key intermediate in the synthesis of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, which have been evaluated as multitarget D2/D3/5-HT1A receptor agonists for Parkinson's disease. The 6-fluoropyridin-3-yl moiety is critical for receptor binding and metabolic stability, as demonstrated by compounds 7b and 34c (EC50 values in the nanomolar range). [1]

Solid-State Chemistry: Crystallographic Studies of Halogenated Carbamates

The compound is a valuable model system for studying the influence of halogen substitution on crystal packing, hydrogen bonding, and crystal growth behavior in monohalophenyl-N-pyridinylcarbamate isomer grids. Its distinct crystallization properties (e.g., formation of filamentous fibers, higher incidence of Z′ > 1) make it a critical component in comparative crystallographic analyses. [1]

Process Chemistry: Development of Scalable Carbamate Synthesis

The patent-disclosed synthetic route using phenyl chloroformate and 6-fluoropyridin-3-amine provides a robust, high-yielding method for preparing this carbamate. This procedure can serve as a benchmark for process optimization and quality control in research-scale synthesis, with established HPLC and LC/MS parameters for purity assessment. [1]

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